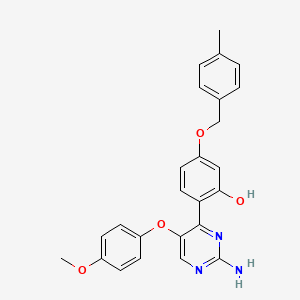

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

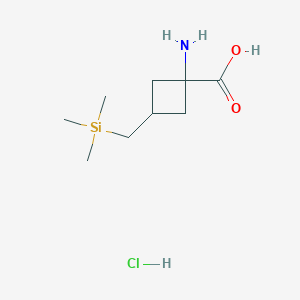

The compound 2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol is a heterocyclic molecule that contains several functional groups and substituents which may contribute to its chemical reactivity and physical properties. The presence of amino, methoxy, and benzyloxy groups attached to the pyrimidine and phenol moieties suggests potential for a variety of chemical interactions and biological activities.

Synthesis Analysis

The synthesis of related heterocyclic phenols has been demonstrated in the literature. For instance, the preparation of 9-Hydroxypyrido[1,2-a]pyrimidin-4-one was achieved by condensing 2-amino-3-hydroxypyridine with isopropylidene aminomethylenemalonate, leading to an enaminoester intermediate which then underwent cyclization at high temperatures to afford the heterocyclic phenol . This method could potentially be adapted for the synthesis of the compound by substituting the appropriate starting materials and conditions to incorporate the methoxyphenoxy and methylbenzyl groups.

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its methoxyphenyl counterpart, has been studied, revealing that the pyrimidine rings are planar with significant displacements of the ring-substituent atoms from this plane . This information can be extrapolated to suggest that the pyrimidine ring in the compound of interest is likely to be planar as well, with potential displacements due to the attached substituents.

Chemical Reactions Analysis

The chemical reactivity of the compound can be inferred from the functional groups present. The amino group on the pyrimidine ring is likely to participate in hydrogen bonding, as observed in the isostructural compounds mentioned earlier, which form hydrogen-bonded sheets involving N-H...N and N-H...O interactions . The methoxy and benzyloxy substituents may also influence the reactivity, particularly in reactions involving electrophilic aromatic substitution or deprotection steps.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of the compound are not provided, the properties of similar compounds can offer some insights. The presence of multiple aromatic rings and heteroatoms suggests that the compound may have a relatively high melting point and may exhibit significant solubility in organic solvents. The electronic structure, indicated by bond distances and polarization in related compounds, suggests that the compound may have a polar nature, which could affect its solubility and interaction with other molecules .

Wissenschaftliche Forschungsanwendungen

Spin Interaction in Zinc Complexes

Research on similar compounds, such as Schiff and Mannich bases, has shown that zinc complexes exhibit unique spin interactions. These interactions are critical in understanding the magnetic properties of materials, which can have applications in quantum computing and magnetic storage devices. The study of these complexes has provided insights into the oxidation of phenolates into phenoxyl radicals, which are stabilized by the zinc ion, leading to significant spin delocalization and magnetic coupling phenomena (Orio et al., 2010).

Copper(II) Complexes in Catalysis and DNA Cleavage

Copper(II) complexes containing substituted phenolate-type ligands have been synthesized and characterized, demonstrating catalytic activity in the oxidation of catechols and the ability to cleave DNA via hydrolytic and oxidative pathways. These properties make them potential candidates for applications in biotechnology and as tools in molecular biology for manipulating DNA (Peralta et al., 2010).

GaIII and ZnII Complexes as Enzyme Models

Asymmetric mono- and dinuclear GaIII and ZnII complexes serve as models for enzymes like purple acid phosphatases (PAPs). These complexes mimic the essential function of PAPs in hydrolyzing phosphomonoesters, which is crucial for understanding enzyme mechanisms and designing enzyme inhibitors or mimics for therapeutic and industrial applications (Bosch et al., 2016).

Diphenoxido-Bridged Complexes for Radical Stabilization

Diphenoxido-bridged CoII and ZnII complexes of tripodal ligands have been explored for their ability to stabilize metal-coordinated phenoxyl radical species. These studies contribute to the development of novel materials with specific magnetic and electronic properties, useful in various technological applications, including catalysis and organic synthesis (Mukherjee et al., 2010).

Pyrido[1,2-a]pyrimidin-4-one Derivatives as ALR2 Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives have shown promising activity as aldose reductase inhibitors with antioxidant properties. These compounds are important for developing new treatments for conditions like diabetic complications, where aldose reductase plays a key role (La Motta et al., 2007).

Eigenschaften

IUPAC Name |

2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16-3-5-17(6-4-16)15-31-20-11-12-21(22(29)13-20)24-23(14-27-25(26)28-24)32-19-9-7-18(30-2)8-10-19/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFZAWMYGLPSOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=C(C=C4)OC)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((4-methylbenzyl)oxy)phenol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B3009459.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B3009460.png)

![1-[4-[3-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B3009461.png)

![2-[7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxoquinolin-1(2H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3009462.png)

![2-cyclopropyl-1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B3009463.png)

![3,6-diamino-5-cyano-4-(3,4-dimethoxyphenyl)-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3009469.png)

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3009474.png)

![5-((1H-benzo[d]imidazol-1-yl)methyl)-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B3009479.png)

![4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B3009480.png)